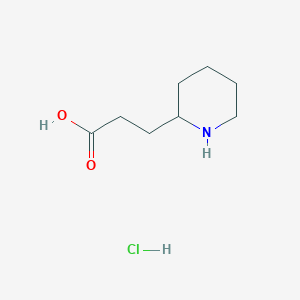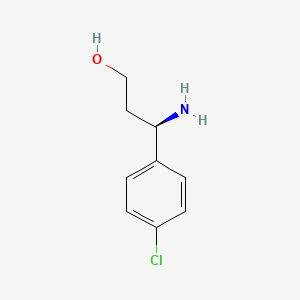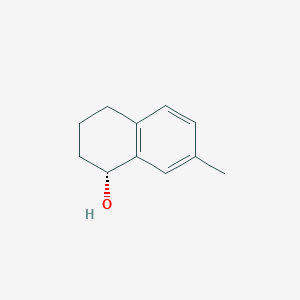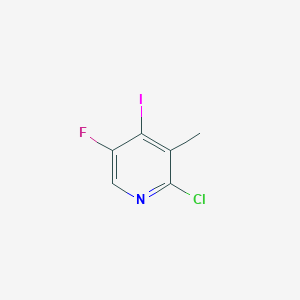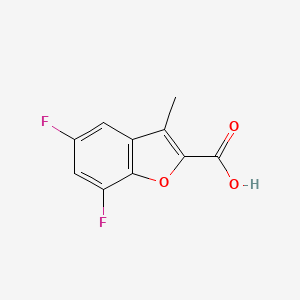
Acide 5,7-difluoro-3-méthyl-1-benzofuranne-2-carboxylique
Vue d'ensemble
Description
5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H6F2O3 . It belongs to the group of benzofuran-2-carboxylic acids.
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, 3-Methylbenzofuran-2-carboxylic acid, a similar compound, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Molecular Structure Analysis
The molecular weight of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid is 212.15 . The InChI code is 1S/C9H4F2O3/c10-4-1-5-6 (9 (12)13)3-14-8 (5)7 (11)2-4/h1-3H, (H,12,13) .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, 3-Methylbenzofuran-2-carboxylic acid, a similar compound, can undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Applications De Recherche Scientifique
Chimie médicinale
Acide 5,7-difluoro-3-méthyl-1-benzofuranne-2-carboxylique : est un composé d'intérêt en chimie médicinale en raison de sa structure centrale de benzofuranne. Les dérivés de benzofuranne sont connus pour leurs activités pharmacologiques diverses, notamment les propriétés antitumorales, antibactériennes, antioxydantes et antivirales . Ce composé pourrait servir de précurseur pour la synthèse de candidats médicaments potentiels, en particulier dans le développement de composés de thérapie ciblée avec des effets secondaires minimes.
Agriculture
Dans le secteur agricole, les dérivés de benzofuranne ont été explorés pour leurs propriétés antimicrobiennes. Les positions halogénées sur le noyau de benzofuranne, telles que celles de l'This compound, peuvent contribuer à une activité antibactérienne puissante, ce qui pourrait être bénéfique dans le développement d'agents de protection des plantes .
Science des matériaux
La partie benzofuranne est un échafaudage précieux en science des matériaux. Elle peut être utilisée pour synthétiser des composés organiques complexes qui peuvent avoir des applications dans la création de nouveaux matériaux avec des propriétés optiques ou électroniques spécifiques. Les atomes de fluor dans l'This compound pourraient potentiellement influencer la réactivité et la stabilité du matériau .
Science de l'environnement
Les dérivés de benzofuranne sont également étudiés pour leur rôle en science de l'environnement. Ils peuvent être utilisés comme blocs de construction pour la synthèse de composés qui peuvent dégrader les polluants environnementaux ou servir de réactifs analytiques pour détecter des substances nocives .
Chimie analytique
En chimie analytique, l'This compound pourrait être utilisé dans la synthèse d'étalons ou de réactifs analytiques. Sa structure et ses propriétés bien définies le rendent approprié pour une utilisation en chromatographie et en spectroscopie comme composé de référence .
Biochimie
Le potentiel du composé à interagir avec les systèmes biologiques en fait un candidat pour l'étude des réactions enzymatiques, des interactions récepteur-ligand et d'autres voies biochimiques. Son cycle benzofuranne fluoré pourrait être particulièrement utile pour sonder les relations structure-activité des biomolécules .
Pharmacologie
Pharmacologiquement, les dérivés de benzofuranne comme l'This compound sont importants en raison de leur potentiel thérapeutique. Ils peuvent être utilisés pour développer des promédicaments ou des principes pharmaceutiques actifs avec une efficacité améliorée et une toxicité réduite .
Chimie organique synthétique
Ce composé est précieux en chimie organique synthétique pour construire des molécules complexes. Sa réactivité peut être exploitée dans diverses transformations organiques, telles que les réactions de couplage croisé, pour créer des bibliothèques chimiques diverses pour la découverte et le développement de médicaments .
Mécanisme D'action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have a wide range of biological and pharmacological activities . Indole derivatives, which are structurally similar to benzofurans, are known to interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma.
Mode of Action
Biochemical Pathways
Benzofuran derivatives are known to have a wide range of biological and pharmacological activities, suggesting that they may affect multiple pathways .
Result of Action
Safety and Hazards
The safety information for 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . For example, some substituted benzofurans have shown significant anticancer activities .
Analyse Biochimique
Biochemical Properties
5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it may interact with cytochrome P450 enzymes, altering their catalytic activity and impacting drug metabolism . Additionally, 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid can bind to specific proteins, modulating their function and stability.
Cellular Effects
The effects of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling cascades . Additionally, 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid can influence the levels of key metabolites, such as ATP, NADH, and reactive oxygen species, thereby affecting cellular energy production and redox balance.
Transport and Distribution
The transport and distribution of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid can bind to intracellular proteins, such as albumin and cytosolic chaperones, influencing its localization and distribution within the cell.
Subcellular Localization
The subcellular localization of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For instance, 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can impact gene expression and transcriptional regulation.
Propriétés
IUPAC Name |
5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O3/c1-4-6-2-5(11)3-7(12)9(6)15-8(4)10(13)14/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEBTMPYGMCTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


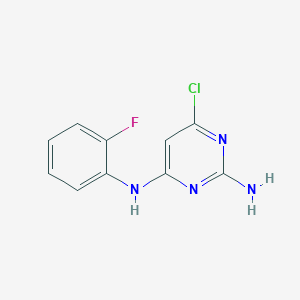

![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)



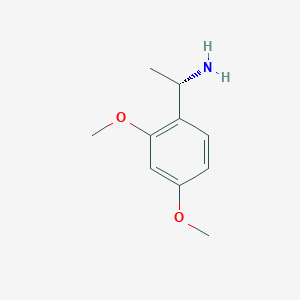
![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416613.png)

![N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine](/img/structure/B1416617.png)
